molecular formula C21H25N3O3S2 B2960942 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide CAS No. 893789-98-5

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide

Cat. No.: B2960942
CAS No.: 893789-98-5
M. Wt: 431.57
InChI Key: YZEQLKDFKFTWAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C21H25N3O3S2 and its molecular weight is 431.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the carbonic anhydrase (CA) enzymes, specifically the β-class CA isozymes . In Mycobacterium tuberculosis, three β-CA isozymes have been identified: MtCA1, MtCA2, and MtCA3 . These enzymes play a crucial role in various physiological processes, including pH regulation and CO2 transport .

Mode of Action

The compound interacts with its targets, the β-class CA isozymes, by inhibiting their activity . This inhibition is achieved through the formation of a coordination complex with the zinc ion in the active site of the enzyme . The compound’s sulfonamide moiety is believed to play a key role in this interaction .

Biochemical Pathways

By inhibiting the activity of the β-class CA isozymes, the compound disrupts the normal biochemical pathways of the organism. This disruption affects the organism’s ability to regulate pH and transport CO2, which can lead to a variety of downstream effects, including impaired cellular function and growth .

Pharmacokinetics

The compound’s effectiveness against mycobacterium tuberculosis suggests that it may have good bioavailability and the ability to reach its target sites within the organism .

Result of Action

The inhibition of the β-class CA isozymes by the compound results in the disruption of critical physiological processes in the organism. This disruption can lead to impaired cellular function and growth, effectively inhibiting the growth of the organism . In the case of Mycobacterium tuberculosis, this results in an effective anti-tubercular action .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s ability to form a coordination complex with the zinc ion in the active site of the enzyme . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, could potentially interact with the compound and affect its efficacy and stability .

Biological Activity

The compound 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide is an organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of thiadiazine derivatives, characterized by the presence of a thiadiazine ring fused with a butyl group and an acetamide moiety. The molecular formula is C20H22N3O3S2C_{20}H_{22}N_3O_3S^2, with a molecular weight of approximately 452.0 g/mol . The structural complexity contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC20H22N3O3S2
Molecular Weight452.0 g/mol
CAS Number893789-96-3

Antitumor Activity

Research has indicated that compounds similar to This compound exhibit significant antitumor activity . Studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including:

  • Inhibition of specific enzymes involved in cell proliferation.
  • Modulation of signaling pathways that regulate apoptosis.

For instance, a study showed that derivatives of benzothiazole and thiadiazole demonstrated considerable antitumor effects against specific cancer cell lines, suggesting a potential therapeutic application for this compound .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties . Preliminary studies suggest that it may inhibit the growth of various bacterial strains and fungi. The mechanism appears to involve interference with microbial cell wall synthesis and metabolic pathways .

Anti-inflammatory Effects

The presence of functional groups in this compound hints at possible anti-inflammatory properties . Thiadiazine derivatives are known for their ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

The proposed mechanism of action for this compound involves:

  • Binding to specific receptors or enzymes , leading to modulation of their activity.
  • Alteration of cellular processes , including apoptosis and inflammation.

Research indicates that the unique structural features confer distinct chemical reactivity, allowing it to interact effectively with biological targets .

Study 1: Antitumor Activity Assessment

A recent study explored the antitumor effects of similar thiadiazine derivatives on human cancer cell lines. The results indicated a dose-dependent response, with significant reductions in cell viability observed at higher concentrations.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity against common pathogens. The compound exhibited notable inhibition zones in agar diffusion tests, particularly against Gram-positive bacteria.

Study 3: In Vivo Studies

In vivo studies using animal models demonstrated promising results for anti-inflammatory effects, with reduced edema in treated subjects compared to controls. This suggests potential for therapeutic applications in inflammatory diseases.

Properties

IUPAC Name

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S2/c1-3-5-14-24-18-8-6-7-9-19(18)29(26,27)23-21(24)28-15-20(25)22-17-12-10-16(4-2)11-13-17/h6-13H,3-5,14-15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEQLKDFKFTWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.